molecular formula C13H14N2OS2 B12459482 2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile CAS No. 303786-59-6

2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile

Cat. No.: B12459482
CAS No.: 303786-59-6
M. Wt: 278.4 g/mol
InChI Key: XJXRJFOTHHTITA-UHFFFAOYSA-N
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Description

6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and a propylsulfanyl group

Preparation Methods

The synthesis of 6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE involves several steps, including the formation of the pyridine ring and the introduction of the thiophene and propylsulfanyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

303786-59-6

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H14N2OS2/c1-2-5-18-13-10(8-14)9(7-12(16)15-13)11-4-3-6-17-11/h3-4,6,9H,2,5,7H2,1H3,(H,15,16)

InChI Key

XJXRJFOTHHTITA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC=CS2)C#N

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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